molecular formula C14H14F2N4O2 B2536489 N'-(2,4-difluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 898356-89-3

N'-(2,4-difluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No. B2536489
CAS RN: 898356-89-3
M. Wt: 308.289
InChI Key: UVEDRCCLGSADFS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide, also known as DIPET, is a chemical compound that has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Synthesis and Structural Investigation

Research has focused on the synthesis and structural analysis of compounds involving imidazole functionalities. For example, the study by Tian et al. (2014) on the synthesis and structural investigation of N-alkenyl substituted Arduengo carbene and N-alkyl substituted imidazole with PF5 demonstrates the interest in the structural characteristics and synthesis pathways of imidazole-containing compounds (Tian et al., 2014).

Properties of Protic Hydroxylic Ionic Liquids

Investigations into the properties of protic hydroxylic ionic liquids, as shown by Shevchenko et al. (2017), explore the chemistry of nitrogenous centers and their basicity. Such studies can provide valuable insights into the behavior of nitrogen-containing compounds in various solvents and conditions, which could be relevant to the applications of N'-(2,4-difluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide (Shevchenko et al., 2017).

Catalytic and Biological Activities

Research into the catalytic and biological activities of imidazole derivatives, as evidenced by studies on the synthesis, characterization, and application of such compounds, highlights their potential in catalysis and as bioactive molecules. For example, studies on the nuclease activity and cytotoxicity of Cu(II) complexes with tridentate ligands involving imidazole groups indicate potential applications in biochemistry and pharmacology (Kumar et al., 2012).

Material Science Applications

The synthesis and application of materials, such as polyamides with bulky triaryl imidazole pendent groups, show the utility of imidazole derivatives in developing new materials with specific properties. Such materials could have applications ranging from electronics to coatings, demonstrating the versatility of imidazole-based compounds in material science (Ghaemy et al., 2009).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O2/c15-10-2-3-12(11(16)8-10)19-14(22)13(21)18-4-1-6-20-7-5-17-9-20/h2-3,5,7-9H,1,4,6H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEDRCCLGSADFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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